REACTION_SMILES
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[CH2:35]1[O:36][CH2:37][CH2:38][CH2:39]1.[CH3:15][CH2:16][CH2:17][CH2:18][Li:19].[CH3:1][CH2:2][O:3][C:4](=[O:5])[CH2:6][P:7]([O:8][CH2:9][CH3:10])([O:11][CH2:12][CH3:13])=[O:14].[O:20]([c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)[c:27]1[cH:28][cH:29][c:30]([CH:31]=[O:32])[cH:33][cH:34]1>>[CH3:1][CH2:2][O:3][C:4](=[O:5])[CH:6]=[CH:31][c:30]1[cH:29][cH:28][c:27]([O:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:34][cH:33]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CP(=O)(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Oc2ccccc2)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C=Cc1ccc(Oc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |